
2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are known to interact with the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to dmpea, it may interact with dopamine receptors, replacing the 3- and 4-position hydroxy groups with methoxy groups . This interaction could potentially alter the normal functioning of these receptors, leading to changes in neurotransmission.
Activité Biologique
The compound 2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H25N3O7, with a molecular weight of approximately 515.5 g/mol . The compound features a quinazoline core, which is known for its diverse biological activities including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl derivatives with various benzonitrile precursors under controlled conditions. The use of solvents and catalysts can significantly influence the yield and purity of the final product. For instance, a recent study highlighted the use of aqueous conditions to enhance the efficiency of synthesizing related quinazoline derivatives .
Antioxidant Activity
Research has indicated that quinazoline derivatives exhibit significant antioxidant properties. In vitro assays have demonstrated that compounds similar to this compound show enhanced free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been extensively studied. In one investigation, related compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli , showing moderate to strong inhibitory effects . The compound's structure suggests it may also possess similar antimicrobial efficacy due to the presence of functional groups conducive to interaction with microbial targets.
Anticancer Potential
The anticancer activity of quinazoline derivatives is well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, specific analogs have been reported to inhibit key enzymes involved in cancer progression.
Case Studies and Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile exhibit promising anticancer activity. The quinazoline core is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Research has shown that derivatives of this compound can effectively target tumor cells by disrupting their growth signaling pathways.
-
Antimicrobial Activity :
- The presence of the benzonitrile moiety in the structure suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi, indicating a possible avenue for developing new antimicrobial agents.
Neuropharmacology Applications
-
Neurological Disorders :
- The compound's structural features may allow it to interact with neurotransmitter systems, particularly those involving glutamate receptors. Preliminary research suggests that it could modulate NMDA receptor activity, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies focusing on the Kynurenine pathway indicate that manipulating such compounds can influence neuroinflammatory processes and oxidative stress responses in neuronal cells.
-
Cognitive Enhancement :
- Given its potential interaction with neurotransmitter systems, there is ongoing research into the cognitive-enhancing effects of this compound. It may serve as a lead for developing drugs aimed at improving memory and learning functions.
Summary of Case Studies
Study Focus | Findings | Implications |
---|---|---|
Anticancer Activity | Inhibition of specific kinases leading to reduced tumor growth in vitro and in vivo models. | Potential development of targeted cancer therapies. |
Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. | New avenues for antibiotic development. |
Neuroprotective Effects | Modulation of NMDA receptors leading to reduced neurotoxicity in animal models. | Insights into treatments for neurodegenerative diseases like Alzheimer’s. |
Cognitive Enhancement | Improved memory retention observed in rodent models following treatment with analogs. | Potential for developing cognitive enhancers for age-related decline. |
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-30-21-12-11-18(13-22(21)31-2)27-23(28)19-9-5-6-10-20(19)26(24(27)29)15-17-8-4-3-7-16(17)14-25/h3-13H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPWXPRRHYWPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.